molecular formula C11H5Cl2NO4 B12837455 5-(2,5-Dichloro-4-nitro-phenyl)-furan-2-carbaldehyde

5-(2,5-Dichloro-4-nitro-phenyl)-furan-2-carbaldehyde

Cat. No.: B12837455
M. Wt: 286.06 g/mol
InChI Key: RBHHYMGPXKVVIR-UHFFFAOYSA-N
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Description

5-(2,5-Dichloro-4-nitro-phenyl)-furan-2-carbaldehyde is an organic compound characterized by the presence of dichloro, nitro, and furan functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dichloro-4-nitro-phenyl)-furan-2-carbaldehyde typically involves the reaction of 2,5-dichloro-4-nitroaniline with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dichloro-4-nitro-phenyl)-furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or carboxylated derivatives .

Scientific Research Applications

5-(2,5-Dichloro-4-nitro-phenyl)-furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,5-Dichloro-4-nitro-phenyl)-furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichloro groups and furan ring also contribute to the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-4-nitrophenol
  • 2,5-Dichloro-4-nitroaniline
  • 2’,5’-Dichloro-4’-nitroacetanilide

Uniqueness

5-(2,5-Dichloro-4-nitro-phenyl)-furan-2-carbaldehyde is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H5Cl2NO4

Molecular Weight

286.06 g/mol

IUPAC Name

5-(2,5-dichloro-4-nitrophenyl)furan-2-carbaldehyde

InChI

InChI=1S/C11H5Cl2NO4/c12-8-4-10(14(16)17)9(13)3-7(8)11-2-1-6(5-15)18-11/h1-5H

InChI Key

RBHHYMGPXKVVIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)C=O

Origin of Product

United States

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